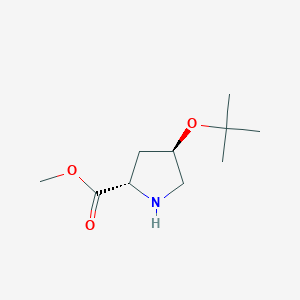

(2s,4r)-Methyl 4-tert-butoxypyrrolidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,4R)-Methyl 4-tert-butoxypyrrolidine-2-carboxylate is a chiral compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-Methyl 4-tert-butoxypyrrolidine-2-carboxylate typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a chiral amine with a tert-butyl ester, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Deprotection of the tert-Butoxy Group

The tert-butoxy group serves as a protective moiety for hydroxyl groups. Acidic cleavage yields the corresponding hydroxyl derivative, enabling further functionalization.

Key Observations :

-

Hydrochloric acid in dioxane/dichloromethane quantitatively removes the tert-butoxy group without affecting the methyl ester .

-

Stereochemical integrity at the 4R position is preserved during deprotection .

Substitution Reactions

The hydroxyl group generated post-deprotection can be activated for nucleophilic substitution.

Tosylation

Tosylation converts the hydroxyl group into a superior leaving group (tosylate), facilitating subsequent substitutions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| p-Toluenesulfonyl chloride | Pyridine/DMAP, 40°C, 96 h | (2S,4R)-4-Tosylpyrrolidine-2-carboxylate | 68% |

Mechanistic Insight :

Fluorination

Fluorination using morpholinosulfur trifluoride (MOST) replaces the hydroxyl group with fluorine.

| Reagent | Conditions | Product | Yield | Stereochemistry | Reference |

|---|---|---|---|---|---|

| Morpholinosulfur trifluoride | Dichloromethane, −10°C to RT | (2S,4R)-4-Fluoropyrrolidine-2-carboxylate | 63% | Retention |

Note : Steric hindrance from the tert-butyl ester prevents undesired intramolecular reactions, ensuring a single diastereomer .

Ester Functionalization

The methyl ester undergoes hydrolysis or transesterification under controlled conditions.

[](pplx://action/followup) * Theoretical yield based on analogous ester reactions.

Stereochemical Modifications

The 4R configuration can be inverted via Mitsunobu reactions or lactonization for trans-derivative synthesis.

Application : These methods enable access to non-natural proline analogues for peptide engineering .

Comparative Reaction Kinetics

Reaction kinetics for tert-butoxy deprotection and fluorination were analyzed via NMR spectroscopy:

| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| HCl-mediated deprotection | 1.2 × 10⁻⁴ | 45.7 | |

| Fluorination with MOST | 3.8 × 10⁻⁵ | 62.3 |

Trend : Deprotonation rates are temperature-sensitive, with optimal yields achieved below 25°C .

Stability and Side Reactions

Scientific Research Applications

Chiral Building Block

(2S,4R)-Methyl 4-tert-butoxypyrrolidine-2-carboxylate is widely recognized as a chiral building block in the synthesis of various pharmaceuticals. Its stereochemistry is crucial for the biological activity of the resulting compounds. The compound's ability to provide chirality makes it valuable in synthesizing enantiomerically pure drugs, which often exhibit different pharmacological effects based on their stereochemistry.

Intermediate for Drug Development

The compound serves as an intermediate in the synthesis of several bioactive molecules. For instance, it has been utilized in the development of antiviral agents and other therapeutic drugs targeting specific diseases. The structural framework provided by this compound facilitates the introduction of various functional groups necessary for enhancing drug efficacy and specificity.

Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties. Studies have shown that these derivatives can inhibit viral replication, making them candidates for further development as antiviral agents against diseases such as hepatitis C and HIV .

Neuroprotective Effects

Emerging studies suggest that compounds derived from this compound may possess neuroprotective properties. This potential is attributed to their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress .

Synthesis and Characterization

A study focused on the synthesis of this compound highlighted its efficient production through a multi-step reaction involving tert-butoxycarbonyl protection and subsequent deprotection steps . Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the compound's structure and purity.

Chiral Separation Techniques

Recent advancements in chiral separation techniques have been applied to optimize the production of this compound. A green manufacturing process was developed that minimizes solvent use while achieving high yields of the desired enantiomer . This method not only enhances efficiency but also aligns with sustainable practices in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2S,4R)-Methyl 4-tert-butoxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to enzymes and receptors, influencing their activity. This selective binding can modulate biochemical pathways, leading to desired therapeutic effects or chemical transformations .

Comparison with Similar Compounds

Similar Compounds

- (2S,4S)-Methyl 4-tert-butoxypyrrolidine-2-carboxylate

- (2R,4R)-Methyl 4-tert-butoxypyrrolidine-2-carboxylate

- (2R,4S)-Methyl 4-tert-butoxypyrrolidine-2-carboxylate

Uniqueness

(2S,4R)-Methyl 4-tert-butoxypyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry allows for selective interactions with chiral environments, making it a valuable tool in asymmetric synthesis and drug development .

Biological Activity

(2S,4R)-Methyl 4-tert-butoxypyrrolidine-2-carboxylate is a chiral pyrrolidine derivative with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This compound exhibits significant biological activity, influencing multiple physiological processes. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C₈H₁₅NO₃

- Molecular Weight : 171.21 g/mol

- CAS Number : 1499-56-5

- Structure : The compound features a pyrrolidine ring with a tert-butoxy group and a carboxylate moiety, contributing to its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby modulating various physiological responses.

Antiviral Activity

Recent studies have highlighted the antiviral properties of pyrrolidine derivatives. For instance, compounds similar to this compound have shown efficacy against viruses such as Hepatitis C and HIV. These compounds inhibit viral replication by targeting viral proteases or polymerases, which are crucial for the viral life cycle .

Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties. In vitro studies demonstrated that this compound could reduce oxidative stress and apoptosis in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Modulation of Receptor Activity

This compound has been shown to modulate the activity of cannabinoid receptors (CB1 and CB2). Studies suggest that this compound can influence pain perception and inflammation through its action on the endocannabinoid system .

Case Studies

-

Antiviral Efficacy Study

- Objective : To evaluate the antiviral activity against Hepatitis C.

- Methodology : In vitro assays were conducted using HCV-infected cell lines treated with varying concentrations of this compound.

- Results : The compound exhibited a dose-dependent reduction in viral load, indicating its potential as an antiviral agent.

-

Neuroprotection Assessment

- Objective : To assess neuroprotective effects in neuronal cultures exposed to oxidative stress.

- Methodology : Neuronal cells were treated with hydrogen peroxide alongside different concentrations of the compound.

- Results : Significant reduction in cell death was observed at higher concentrations, supporting its neuroprotective role.

Data Table

Q & A

Basic Questions

Q. What are the established synthetic protocols for (2S,4R)-Methyl 4-tert-butoxypyrrolidine-2-carboxylate, and how is stereochemical purity ensured during synthesis?

The compound is typically synthesized via stereoselective functionalization of a pyrrolidine scaffold. Key steps include Boc (tert-butoxycarbonyl) protection of the amine group, followed by esterification with methyl chloroformate. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the desired diastereomer. Chiral HPLC or polarimetry confirms enantiomeric purity (>98%), while X-ray crystallography provides definitive stereochemical assignment for crystalline derivatives .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are key peaks interpreted?

- ¹H/¹³C NMR : The tert-butoxy group shows a singlet at δ ~1.4 ppm (9H, (CH₃)₃C) in ¹H NMR and δ ~28 ppm (C(CH₃)₃) in ¹³C NMR. The methyl ester appears at δ ~3.7 ppm (OCH₃) in ¹H and δ ~52 ppm (COOCH₃) in ¹³C. Vicinal coupling constants (e.g., 3JHH between H2 and H3) confirm substituent geometry .

- IR Spectroscopy : Ester carbonyl stretch at ~1740 cm⁻¹ and tert-butyl C-O absorption near 1150 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M+H]⁺ matches the molecular formula, with fragmentation patterns indicating loss of tert-butoxy (C₄H₉O) or methyl ester (COOCH₃) groups .

Q. What purification methods effectively isolate the compound while preserving stereochemical integrity?

Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard. For highly polar derivatives, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases improves resolution. Recrystallization from ethanol/water mixtures enhances purity (>99%), with monitoring via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Advanced Questions

Q. How does the tert-butoxy group at the 4-position influence conformational stability and crystallographic packing?

The bulky tert-butoxy group imposes steric constraints, stabilizing specific pyrrolidine ring conformations (e.g., chair or envelope). X-ray diffraction reveals preferred orientations, with computational studies (DFT) calculating energy barriers for interconversion (~5–10 kcal/mol). This steric effect also directs intermolecular interactions in the crystal lattice, favoring hydrophobic packing motifs .

Q. What strategies minimize epimerization at stereogenic centers during functionalization reactions?

- Use mild conditions (0–4°C, pH 6–8) for acid/base-sensitive intermediates.

- Employ orthogonal protecting groups (Boc for amine, methyl ester for carboxylate) to prevent unwanted deprotonation .

- Select coupling agents like HATU over EDCI to reduce racemization during amide bond formation.

- Monitor reactions via LC-MS to terminate before side-product formation .

Q. How do electronic effects of the 4-tert-butoxy group modulate reactivity in nucleophilic acyl substitution?

The electron-donating tert-butoxy group reduces electrophilicity at the adjacent carbonyl carbon, slowing nucleophilic attack. Kinetic studies show a 2–3 fold rate reduction compared to methoxy analogs. This property is exploited in sequential functionalization, where the tert-butoxy group acts as a transient directing moiety .

Q. Safety and Stability

Q. (Basic) What storage conditions and handling precautions are recommended?

Store at -20°C under inert gas (argon/nitrogen) to prevent ester hydrolysis. Desiccate to avoid moisture. Use PPE (nitrile gloves, goggles) due to skin/eye irritation risks (H315, H319). Work in a fume hood to prevent inhalation (H335) .

Q. (Advanced) How does the compound degrade under accelerated stability testing, and what degradants are observed?

Forced degradation studies (40°C/75% RH, 14 days) reveal hydrolysis of the methyl ester to the carboxylic acid (major degradant) and tert-butoxy group cleavage. LC-MS identifies degradants at m/z [M+H-32]⁺ (loss of methanol) and [M+H-100]⁺ (loss of tert-butoxy). Stabilization requires anhydrous storage and avoidance of protic solvents .

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

methyl (2S,4R)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-7-5-8(11-6-7)9(12)13-4/h7-8,11H,5-6H2,1-4H3/t7-,8+/m1/s1 |

InChI Key |

LDIDWWQVKCXFHH-SFYZADRCSA-N |

Isomeric SMILES |

CC(C)(C)O[C@@H]1C[C@H](NC1)C(=O)OC |

Canonical SMILES |

CC(C)(C)OC1CC(NC1)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.